Cas no 40775-87-9 (5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol)
5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-propyl-
- 5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- HMS2416B11
- 40775-87-9
- EN300-171176
- SMR000048284
- AKOS002277322
- HMS1506K21
- BDBM492404
- DTXSID00349845
- STK576278
- 5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- 5-propyl[1,2,4]triazolo[1,5- alpyrimidin-7(4H)-one
- IDI1_029415
- 5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- SCHEMBL2490912
- AKOS005500727
- ChemDiv3_011857
- AKOS002530311
- CHEMBL1903699
- Z680873664
- cid_666963
- BDBM55246
- MLS000042582
- 168686-48-4
- US10975084, Example 8-6
- SCHEMBL20074182
- 5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol
-
- Inchi: 1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11)
- InChI Key: KZPRAIXAZRGXPX-UHFFFAOYSA-N
- SMILES: O=C1C=C(CCC)N=C2N=CNN21
Computed Properties
- Exact Mass: 178.08546096g/mol
- Monoisotopic Mass: 178.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 57.1Ų
5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524960-25mg |
5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524960-50mg |
5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B524960-250mg |
5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 250mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM519776-1g |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 97% | 1g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AV94422-50mg |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 95% | 50mg |
$104.00 | 2024-04-20 | |
| A2B Chem LLC | AV94422-100mg |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 95% | 100mg |
$137.00 | 2024-04-20 | |
| A2B Chem LLC | AV94422-250mg |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 95% | 250mg |
$179.00 | 2024-04-20 | |
| A2B Chem LLC | AV94422-500mg |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 95% | 500mg |
$305.00 | 2024-04-20 | |
| A2B Chem LLC | AV94422-1g |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 95% | 1g |
$409.00 | 2024-04-20 | |
| A2B Chem LLC | AV94422-2.5g |
5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
40775-87-9 | 95% | 2.5g |
$769.00 | 2024-04-20 |
5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol Related Literature
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol
5-Propyl-1,2,4-Triazolo[1,5-a]Pyrimidin-7-ol (CAS No. 40775-87-9): An Overview of Its Properties and Applications in Medicinal Chemistry
5-Propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol (CAS No. 40775-87-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The chemical structure of 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol consists of a triazolopyrimidine core with a propyl substituent at the 5-position and a hydroxyl group at the 7-position. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often found in drugs and drug candidates due to its ability to interact with various biological targets.
Recent research has highlighted the potential of 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol as an antiviral agent. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. This finding suggests that 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol could be a valuable lead compound for the development of broad-spectrum antiviral drugs.
In addition to its antiviral properties, 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol has also shown promise in cancer research. A study published in the Cancer Research journal reported that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from lung and breast cancers. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings suggest that 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol could be a potential candidate for the development of novel anticancer agents.
The pharmacokinetic properties of 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol have also been investigated. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile in preclinical models. This makes it an attractive candidate for further development as an orally available therapeutic agent.
In terms of synthetic methods, several approaches have been developed to synthesize 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol. One common method involves the reaction of 6-chloro-pyrimidine with propylamine followed by cyclization to form the triazolopyrimidine core. Another approach involves the use of multicomponent reactions (MCRs) to efficiently construct the desired scaffold. These synthetic routes provide flexibility in modifying the structure to optimize biological activity and pharmacological properties.
The safety profile of 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol has been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its long-term safety and potential side effects.
In conclusion, 5-propyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol (CAS No. 40775-87-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
40775-87-9 (5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)